Topotecan carboxylic acid sodium salt chemical structure and properties
Topotecan carboxylic acid sodium salt chemical structure and properties
Structure, Properties, and Pharmacological Relevance
Executive Summary
Topotecan Carboxylic Acid Sodium Salt (CAS: 123949-08-6) is the open-ring carboxylate form of the semi-synthetic camptothecin derivative Topotecan. While Topotecan (in its lactone form) is a potent DNA Topoisomerase I inhibitor used in the treatment of ovarian and small-cell lung cancers, the carboxylic acid form represents its thermodynamically favored, yet pharmacologically inactive, state at physiological pH.[1][2][3]
This guide details the physicochemical properties, structural dynamics, and analytical protocols required to study this distinct molecular entity. For drug development professionals, understanding the behavior of this salt is critical for accurate pharmacokinetic (PK) modeling, formulation stability, and metabolite profiling.
Chemical Identity & Structure
The transition from the active drug (Topotecan Lactone) to the Carboxylic Acid Sodium Salt involves the hydrolysis of the E-ring lactone. This structural change significantly alters the molecule's solubility, albumin binding affinity, and target interaction.
Physicochemical Data Table
| Property | Detail |
| Chemical Name | Topotecan Carboxylic Acid Sodium Salt |
| Synonyms | Topotecan Carboxylate; Open-ring Topotecan; SK&F 105992 (Free acid form) |
| CAS Number | 123949-08-6 |
| Molecular Formula | C₂₃H₂₄N₃NaO₆ |
| Molecular Weight | 461.44 g/mol |
| Appearance | Yellow to greenish-yellow solid |
| Solubility | Highly soluble in water (>10 mg/mL); Soluble in Methanol; Insoluble in non-polar solvents |
| pKa | ~7.0 (Phenolic), ~10.5 (Amine); Carboxylate formation occurs at pH > 7 |
Structural Transformation (Lactone vs. Carboxylate)
The core structural difference lies in the E-ring . In the active drug, this is a closed
Key Structural Features:
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Planar Pentacyclic Core: Retained from camptothecin.
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Dimethylaminomethyl Group: Enhances water solubility compared to parent camptothecin.
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Open E-Ring: The critical differentiator. The opening creates a chiral center retention (usually S-configuration) but destroys the steric geometry required for Topoisomerase I binding.
The Lactone-Carboxylate Equilibrium
The most defining characteristic of Topotecan is its pH-dependent reversible hydrolysis. This equilibrium dictates the ratio of active drug to inactive salt in any biological or experimental matrix.
Equilibrium Dynamics
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Acidic pH (< 4.0): The equilibrium shifts exclusively to the Lactone (Active) form.[4][5]
-
Physiological pH (7.4): The equilibrium shifts toward the Carboxylate (Inactive) form. Approximately 70-80% of the drug exists as the carboxylate in human plasma at steady state.
-
Basic pH (> 10.0): Rapid and irreversible conversion to the carboxylate salt occurs.
Visualization of Equilibrium
The following diagram illustrates the reversible hydrolysis pathway driven by pH.
Figure 1: The reversible pH-dependent hydrolysis of Topotecan.[2][4][5][6] At physiological pH, the equilibrium favors the inactive carboxylate form.[2][3][7]
Pharmacology & Mechanism of Inactivity
Understanding why the carboxylic acid sodium salt is inactive is crucial for interpreting PK/PD data.
Mechanism of Action (Lactone) vs. Inactivity (Carboxylate)
Topotecan (Lactone) acts by stabilizing the "cleavable complex" between DNA and Topoisomerase I, preventing DNA religation and causing lethal double-strand breaks during replication.
Why the Carboxylate Salt is Inactive:
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Steric Hindrance: The open ring alters the planar geometry required to intercalate into the DNA-enzyme nicks.
-
Charge Repulsion: The negative charge of the carboxylate group (COO⁻) repels the negatively charged DNA backbone, preventing the drug from binding to the DNA-Topoisomerase complex.
-
Protein Binding: The carboxylate form binds tightly to Human Serum Albumin (HSA), further sequestering it from the tumor site.
Pharmacokinetic Implications[8]
-
Clearance: The carboxylate form is cleared renally but can also re-convert to the lactone in the acidic environment of urine (pH ~5-6).
-
Toxicity: Systemic toxicity (myelosuppression) correlates with total drug exposure (Lactone + Carboxylate), suggesting the carboxylate acts as a "reservoir" that releases active lactone as the free drug is cleared.
Analytical Methodologies
Accurate quantification requires strict control of pH and temperature to prevent interconversion during sample processing.
HPLC Separation Protocol
To distinguish the Carboxylic Acid Sodium Salt from the Lactone, a specific chromatographic method is required.
Method Parameters:
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Column: C18 Reverse Phase (e.g., Nova-Pak C18, 150 x 3.9 mm).
-
Mobile Phase:
-
Solvent A: 0.075 M Ammonium Acetate buffer (pH 6.0) with 10 mM Tetrabutylammonium phosphate (Ion-pairing agent).
-
Solvent B: Acetonitrile.[8]
-
Gradient: 20% B to 50% B over 15 minutes.
-
-
Detection: Fluorescence (Ex: 380 nm, Em: 520 nm).
-
Temperature: 4°C (Critical to inhibit interconversion on-column).
Retention Behavior:
-
Carboxylate Form: Elutes earlier (more polar).
-
Lactone Form: Elutes later (less polar).
Sample Preparation (Cold Methanol Extraction)
Standard acid precipitation converts Carboxylate to Lactone. Use this protocol to preserve the ratio:
-
Collection: Draw blood into heparinized tubes on ice.
-
Separation: Centrifuge immediately at 4°C to obtain plasma.
-
Extraction: Add 100 µL plasma to 400 µL cold methanol (-30°C) .
-
Vortex/Centrifuge: Vortex for 10s, centrifuge at 10,000g for 2 min at 4°C.
-
Analysis: Inject supernatant immediately.
Preparation of the Sodium Salt
For research purposes, the sodium salt is often prepared from the commercial Topotecan Hydrochloride.
Chemical Transformation Workflow
Figure 2: Workflow for the laboratory preparation of Topotecan Carboxylic Acid Sodium Salt.
Protocol Notes:
-
Monitoring: Use the HPLC method described in 5.1 to verify the disappearance of the lactone peak (retention time ~3.2 min) and appearance of the carboxylate peak (retention time ~1.3 min).
-
Storage: The resulting salt is hygroscopic. Store at -20°C under argon or nitrogen.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60700, Topotecan. Retrieved from [Link]
-
Yoshikawa, N., et al. (2021).[9] Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid. Pharmaceutics, 13(9), 1493. Retrieved from [Link]
-
FDA Access Data. (2012). Hycamtin (Topotecan Hydrochloride) Prescribing Information. Retrieved from [Link][9]
-
Herben, V. M., et al. (1996). Clinical pharmacokinetics of topotecan. Clinical Pharmacokinetics, 31(2), 85-102. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a Highly Specific and Sensitive Fluorescent HPLC Method for Topotecan Lactone in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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